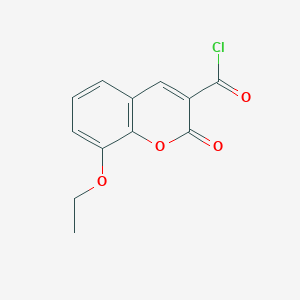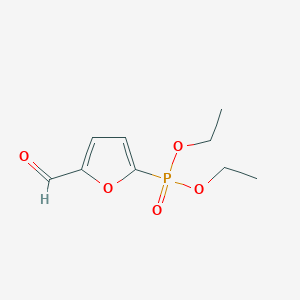
4,4-Difluoropiperidine-1-sulfonyl chloride
Übersicht
Beschreibung
4,4-Difluoropiperidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1224929-81-0 . It has a molecular weight of 219.64 and its IUPAC name is 4,4-difluoro-1-piperidinesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
4,4-Difluoropiperidine-1-sulfonyl chloride has been utilized in the synthesis of carbonic anhydrase inhibitors, particularly as perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides. These compounds have shown a strong affinity toward certain isozymes of carbonic anhydrase and demonstrated potential as topical intraocular pressure-lowering agents with prolonged duration of action. This indicates their relevance in developing novel antiglaucoma drugs (Scozzafava et al., 2000).
Synthesis of Difluoropiperidines
Research has explored the synthesis of 3,3-difluoropiperidines starting from suitable delta-chloro-alpha,alpha-difluoroimines, indicating that this compound may be involved in the production of new fluorinated amino acids like N-protected 3,3-difluoropipecolic acid, relevant in organic and medicinal chemistry (Verniest et al., 2008).
Material Synthesis
The compound is used in the preparation of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This has applications in creating materials with low dielectric constants, high transparency, and good mechanical properties, useful in electronic and optical industries (Liu et al., 2013).
Alternative to Sulfonyl Chlorides in Synthesis
Research suggests that sulfonyl fluorides, like this compound, can serve as alternatives to sulfonyl chlorides in the parallel synthesis of aliphatic sulfonamides. This is especially relevant when dealing with amines that possess additional functionality, highlighting the compound's role in chemical synthesis processes (Bogolubsky et al., 2014).
Trifluoromethylation and Sulfonylation
The compound is involved in reactions for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation. These processes are essential in various chemical synthesis pathways, indicating the compound's versatility and utility in different chemical reactions (Guyon et al., 2017).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H314, H315, H318, H335 . Precautionary measures include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Wirkmechanismus
Target of Action
4,4-Difluoropiperidine-1-sulfonyl chloride is an organic compound . It is primarily used as a reagent in fluorination reactions and as an activator in organic synthesis . .
Mode of Action
As a reagent, this compound interacts with other molecules to facilitate chemical reactions . In fluorination reactions, it can introduce fluorine atoms into a molecule, altering its properties. As an activator, it can enhance the reactivity of other compounds, enabling or accelerating certain reactions .
Result of Action
The molecular and cellular effects of this compound depend on the specific reactions it is used in. As a fluorinating reagent, it can alter the properties of other molecules, potentially affecting their function at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be stored at room temperature . It is also important to avoid contact with oxidizing agents and strong reducing agents during use . Safety precautions should be taken to avoid skin and eye contact and inhalation of vapors .
Biochemische Analyse
Biochemical Properties
4,4-Difluoropiperidine-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on these molecules . This interaction can lead to the activation or inhibition of enzymes, altering their catalytic activity. For example, this compound can modify serine and cysteine residues in enzymes, affecting their function and stability .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism by modifying key proteins involved in these processes . For instance, the compound can inhibit or activate specific signaling pathways by covalently modifying signaling proteins, leading to changes in cellular responses. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, such as the hydroxyl group of serine or the thiol group of cysteine . This covalent binding can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the modification of transcription factors or other regulatory proteins can result in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, with some modifications persisting even after the compound has degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modification without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its availability and activity . For example, binding to specific transporters can facilitate the uptake of the compound into cells, while binding to intracellular proteins can affect its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences or modifications . This localization can influence its activity and function, as the compound may interact with different biomolecules in distinct cellular compartments .
Eigenschaften
IUPAC Name |
4,4-difluoropiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF2NO2S/c6-12(10,11)9-3-1-5(7,8)2-4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGQFPJNSNFIMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224929-81-0 | |
| Record name | 4,4-difluoropiperidine-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)




![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)





![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
